

Ulevostinag (Isomer 2) Target Validation: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830

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Disclaimer: The following information pertains to Ulevostinag (MK-1454). Specific data isolating "isomer 2" of Ulevostinag is not publicly available. It is presumed that the validation studies for MK-1454 are representative of its active isomers.

Introduction

Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.^{[1][2][3][4]} STING is a critical component of the innate immune system, functioning as a sensor of cytosolic DNA. Activation of the STING pathway initiates a robust anti-tumor immune response, making it a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of the target validation studies for Ulevostinag, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

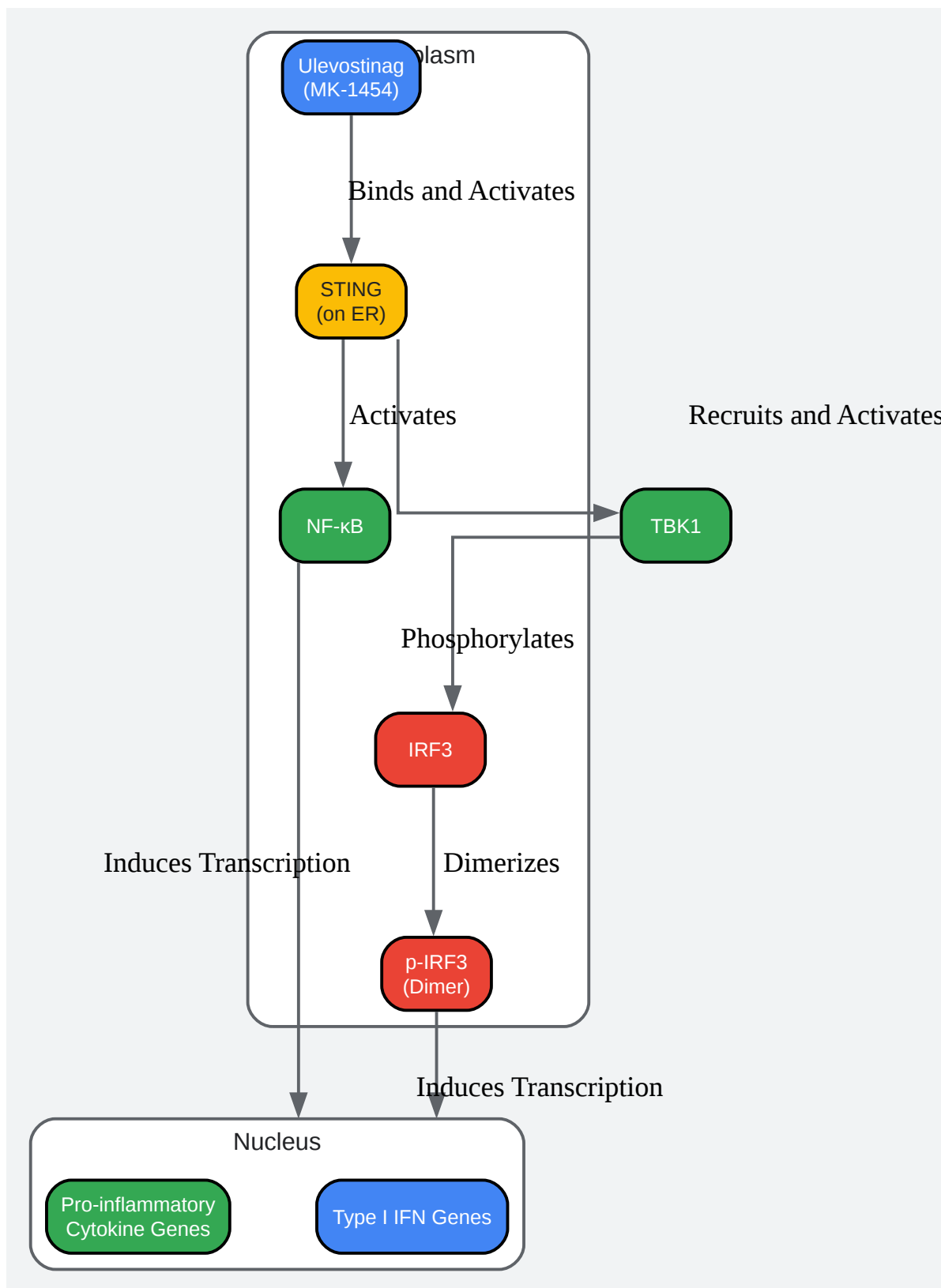
Target: Stimulator of Interferon Genes (STING)

The primary molecular target of Ulevostinag is the STING protein, a transmembrane protein localized to the endoplasmic reticulum. Upon binding of a CDN ligand like Ulevostinag, STING undergoes a conformational change, leading to its activation and translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

Mechanism of Action

Ulevostinag mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP). Its binding to STING triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN- β). Simultaneously, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines such as TNF- α and IL-6. This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a potent anti-tumor immune response.

Signaling Pathway Diagram



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Caption: Ulevostinag-mediated STING signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Ulevostinag (MK-1454).

Table 1: In Vitro Activity of Ulevostinag (MK-1454)

Assay	Cell Line	Parameter	Value	Reference
STING Binding Affinity	Recombinant Human STING	Kd	~0.3 nM	[5]
IFN- β Reporter Assay	THP-1	EC50	Sub-micromolar	[4]
IFN- β Secretion	Human PBMCs	-	Dose-dependent increase	[5]

Table 2: In Vivo Efficacy of Ulevostinag (MK-1454) in Syngeneic Mouse Models

Tumor Model	Treatment	Dosage and Schedule	Outcome	Reference
MC38 Colon Carcinoma	Ulevostinag	4 μ g, intratumorally on days 0, 3, and 7	Complete tumor regression	[1]
MC38 Colon Carcinoma	Ulevostinag + anti-PD-1	4 μ g Ulevostinag (days 0, 3, 7) + anti-PD-1	Enhanced efficacy over monotherapy	[1]
B16F10 Melanoma	Ulevostinag + anti-PD-1	4 μ g Ulevostinag (days 0, 3, 7) + anti-PD-1	Complete tumor regression	[1]
MC38 Colon Carcinoma	Ulevostinag	5 μ g or 20 μ g, intratumorally	Inhibition of treated and distal tumors	[1]

Table 3: Clinical Trial Data for Ulevostinag (MK-1454)

Trial Identifier	Phase	Population	Treatment	Key Findings	Reference
NCT03010176	I	Advanced solid tumors or lymphomas	Ulevostinag ± Pembrolizumab	Manageable toxicity, evidence of STING activation. Recommend ed Phase 2 dose: 540 µg.	[6]
NCT04220866	II	Head and Neck Squamous Cell Carcinoma	Ulevostinag + Pembrolizumab vs. Pembrolizumab alone	Combination showed greater antitumor activity.	[6]

Experimental Protocols

STING Binding Affinity Assay (Surface Plasmon Resonance)

This protocol provides a general framework for assessing the binding affinity of Ulevostinag to the STING protein using Surface Plasmon Resonance (SPR).

Objective: To determine the equilibrium dissociation constant (K_d) of Ulevostinag for the STING protein.

Materials:

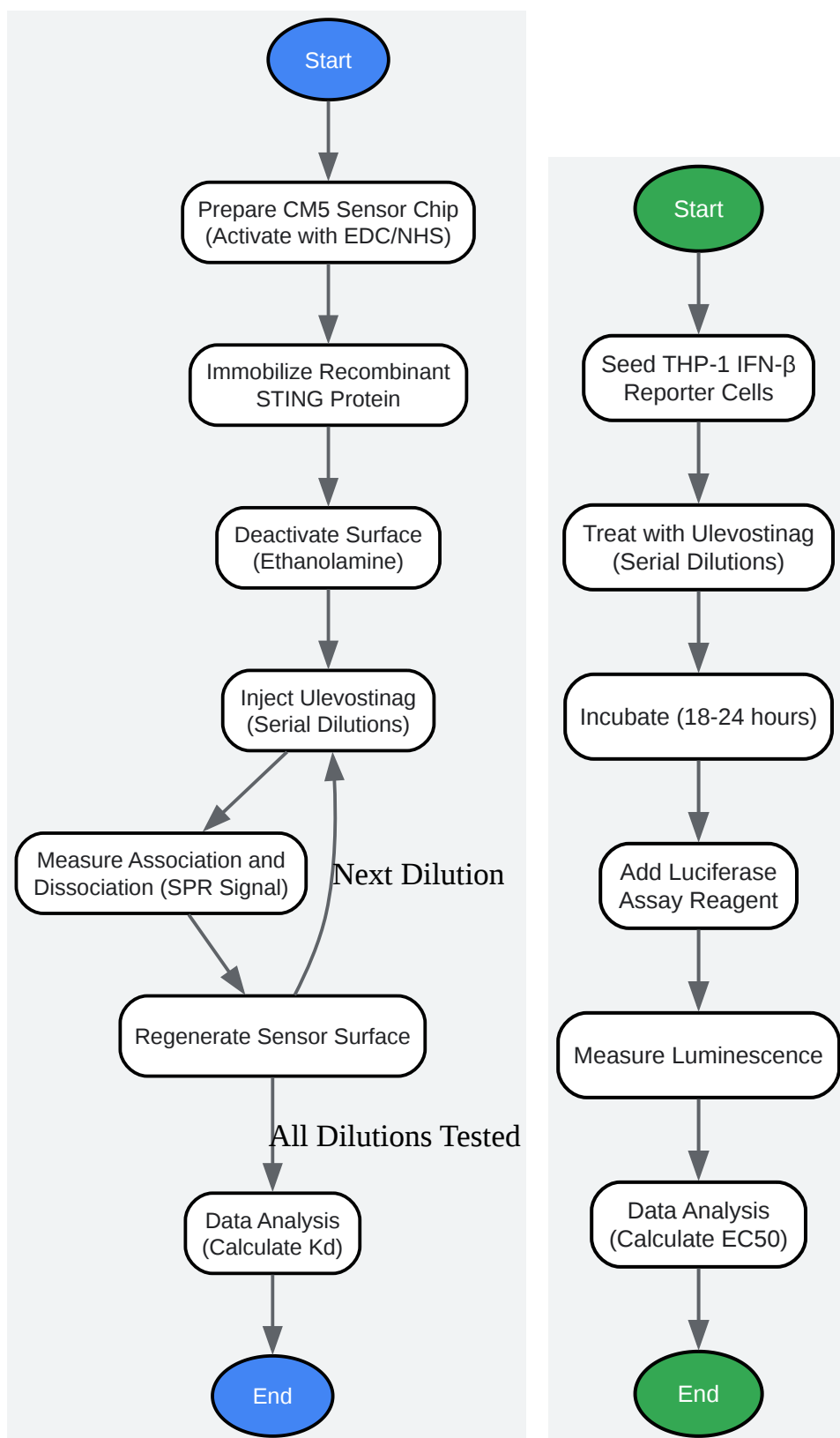
- Biacore instrument (e.g., Biacore T200)
- CM5 sensor chip
- Recombinant human STING protein (extracellular domain)

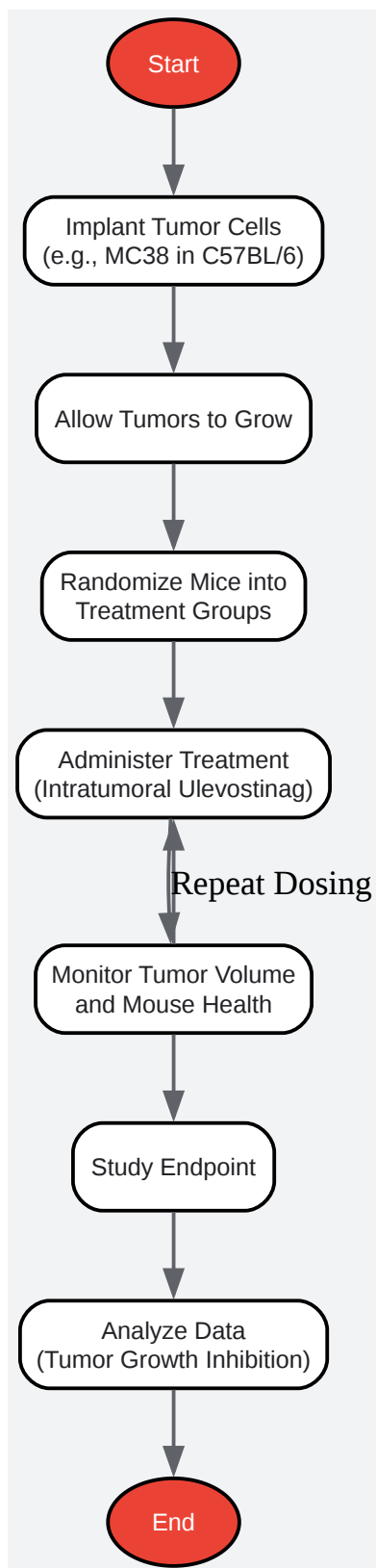
- **Ulevostinag (isomer 2)**
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

- **Sensor Chip Preparation:**
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
 - Immobilize the recombinant STING protein to the activated surface by injecting the protein solution. The amount of immobilized protein should be optimized to achieve a suitable response level.
 - Deactivate any remaining active esters by injecting ethanolamine.
 - A reference flow cell should be prepared similarly but without the STING protein to subtract non-specific binding.
- **Binding Analysis:**
 - Prepare a series of dilutions of Ulevostinag in running buffer.
 - Inject the Ulevostinag solutions over the STING-immobilized and reference flow cells at a constant flow rate.
 - Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
 - After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).





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